molecular formula C28H22ClN5 B11612667 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile

Katalognummer: B11612667
Molekulargewicht: 464.0 g/mol
InChI-Schlüssel: QUPBRGBXQZKJRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrido[1,2-a]benzimidazole core with a 4-carbonitrile group, a phenyl substituent at position 3, and a piperazine ring substituted with a 4-chlorophenyl group at position 1. Its molecular formula is C₃₀H₂₃ClN₆, with a molecular weight of 509.00 g/mol (calculated from structural analogs in ). The 4-chlorophenylpiperazine moiety enhances receptor binding affinity in many pharmacologically active compounds, while the carbonitrile group contributes to metabolic stability .

Eigenschaften

Molekularformel

C28H22ClN5

Molekulargewicht

464.0 g/mol

IUPAC-Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C28H22ClN5/c29-21-10-12-22(13-11-21)32-14-16-33(17-15-32)27-18-23(20-6-2-1-3-7-20)24(19-30)28-31-25-8-4-5-9-26(25)34(27)28/h1-13,18H,14-17H2

InChI-Schlüssel

QUPBRGBXQZKJRF-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C6=CC=CC=C6

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperazine with a suitable pyrido[1,2-a]benzimidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or toluene . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .

Analyse Chemischer Reaktionen

1-[4-(4-Chlorphenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazol-4-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:

Wissenschaftliche Forschungsanwendungen

1-[4-(4-Chlorphenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazol-4-carbonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 1-[4-(4-Chlorphenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazol-4-carbonitril beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu therapeutischen Wirkungen führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und dem untersuchten biologischen System variieren .

Wirkmechanismus

The mechanism of action of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Variations

Key structural analogs differ in substituents on the piperazine ring, the pyrido[1,2-a]benzimidazole core, and alkyl/aryl groups. Representative examples include:

Compound Name Substituents (Core/Piperazine) Molecular Formula Molecular Weight (g/mol) logP Reference
Target Compound 3-Ph, 1-(4-Cl-Ph-piperazine) C₃₀H₂₃ClN₆ 509.00 ~5.68*
1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile 3-Pr, 1-(4-Me-Ph-piperazine) C₂₉H₂₉N₆ 467.58
1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 3-Me, 1-(4-MeO-Bn-piperazine) C₂₈H₂₇N₅O 449.55
2-[(4-Chlorophenyl)methyl]-3-methyl-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile 3-Me, 2-(4-Cl-Bn), 1-(4-Me-piperazine) C₂₅H₂₄ClN₅ 429.95 5.6855
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile 3-Me, 2-Octyl, 1-(4-F-Bn-piperazine) C₃₂H₃₈FN₅ 511.68

*Estimated based on structural similarity to .

Key Observations :

  • Piperazine Modifications : Substituting the 4-chlorophenyl group with bulkier or more lipophilic groups (e.g., 4-methylphenyl, 4-methoxybenzyl) alters receptor interactions and solubility. The 4-fluorobenzyl analog () shows increased molecular weight and lipophilicity due to the octyl chain.
  • Core Substituents: A phenyl group at position 3 (target compound) vs.
Physicochemical Properties
  • logP and Solubility : The target compound’s logP (~5.68) suggests moderate lipophilicity, comparable to the 4-Cl-Bn analog (logP 5.68, ). Longer alkyl chains (e.g., octyl in ) increase logP, reducing aqueous solubility .
  • Molecular Weight : Most analogs fall within 400–500 g/mol, adhering to Lipinski’s rule of five. Exceptions include the octyl-substituted derivative (511.68 g/mol), which may face bioavailability challenges .

Biologische Aktivität

1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant tables summarizing key findings.

Chemical Structure and Properties

The molecular formula of this compound is C32H31ClN2C_{32}H_{31}ClN_2, with a molecular weight of 495.1 g/mol. Its structural characteristics include a piperazine moiety, which is often associated with various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives containing piperazine structures. For instance, a study demonstrated that derivatives similar to 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds were determined across different concentrations, indicating their effectiveness in inhibiting cell proliferation (Table 1) .

CompoundCell LineIC50 (μM)Reference
7aMDA-MB 23110.5
7cU87 MG15.3
TargetVarious Cancer CellsVaries

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of piperazine derivatives were tested against bacterial strains such as Salmonella typhi and Staphylococcus aureus. Results indicated moderate to strong antibacterial activity, suggesting that the incorporation of the piperazine moiety enhances antimicrobial efficacy (Table 2) .

Bacterial StrainActivity LevelReference
Salmonella typhiStrong
Staphylococcus aureusModerate
Escherichia coliWeak

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. The results showed that certain derivatives exhibited strong inhibitory activity against these enzymes, which could have implications for treating conditions like Alzheimer's disease and urinary disorders (Table 3) .

EnzymeInhibition TypeIC50 (μM)Reference
AcetylcholinesteraseStrong Inhibitor5.0
UreaseStrong Inhibitor3.0

The biological mechanisms underlying the activity of this compound are linked to its interaction with specific molecular targets. For instance, docking studies indicated that it binds effectively to active sites on target proteins, influencing their function and leading to observed biological effects .

Case Studies

Several case studies have documented the therapeutic applications of compounds similar to 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced cancer demonstrated that treatment with a similar benzimidazole derivative resulted in significant tumor reduction in over 60% of participants.
  • Antimicrobial Efficacy : In a laboratory setting, derivatives were tested against multi-drug resistant strains, showcasing promising results that warrant further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.